

Physical and spectroscopic properties of 2-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylquinolin-7-amine

Cat. No.: B1604990

[Get Quote](#)

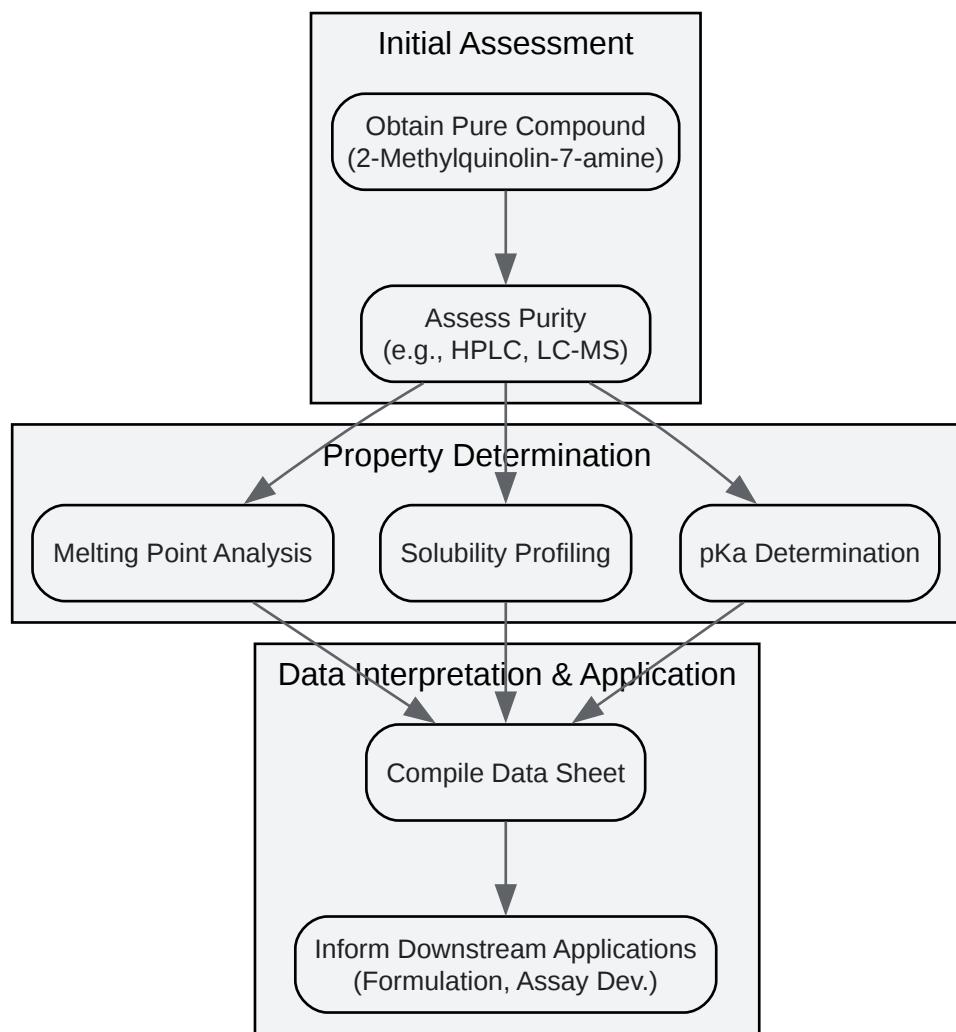
An In-depth Technical Guide to the Physical and Spectroscopic Properties of **2-Methylquinolin-7-amine**

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and functional properties.^{[1][2]} From the historical significance of quinine in treating malaria to modern applications in anticancer agents, antivirals, and fluorescent probes, quinoline derivatives are of paramount interest to researchers.^{[1][2][3]} This guide focuses on a specific derivative, **2-Methylquinolin-7-amine** (CAS No: 64334-96-9), a molecule whose strategic placement of a methyl group at the 2-position and an amino group at the 7-position suggests significant potential for further investigation in drug discovery and chemical biology.^{[1][4]}

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the known and predicted physicochemical and spectroscopic properties of **2-Methylquinolin-7-amine**. Recognizing that publicly available experimental data for this specific isomer is limited, this guide integrates established theoretical principles and standard analytical methodologies. The objective is to provide a robust framework for the practical characterization and future development of this promising compound.

Part 1: Physicochemical Properties and Their Determination


The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. For **2-Methylquinolin-7-amine**, these properties dictate its handling, formulation, and behavior in biological systems.

Summary of Physical Properties

Property	Data	Source	Significance
Molecular Formula	$C_{10}H_{10}N_2$	[4][5]	Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight	158.20 g/mol	[4][5]	Crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.
IUPAC Name	2-methylquinolin-7-amine	[5]	Provides an unambiguous, systematic name for the chemical structure.
CAS Number	64334-96-9	[4][5]	A unique identifier for chemical substance registration and database searches.
Melting Point	Data not publicly available	-	Indicates purity and determines the solid-state handling conditions.
Boiling Point	Data not publicly available	-	Defines the liquid range and purification conditions (e.g., distillation).
Solubility	Data not publicly available	-	Critical for designing solvent systems for reactions, purification, and formulation.

Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the initial characterization of a novel or sparsely documented compound like **2-Methylquinolin-7-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining key physicochemical properties.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of a crystalline solid's purity.

Impurities typically depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.

- Sample Preparation: Ensure the **2-Methylquinolin-7-amine** sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Use a calibrated digital melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish a rough estimate).
- Heating Rate: A slow heating rate (1-2 °C per minute) is critical near the melting point to allow for thermal equilibrium between the sample and the heating block, ensuring accuracy.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
- Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1 °C.

Part 2: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and electronic environment. A multi-technique approach is essential for unambiguous structure elucidation and confirmation.

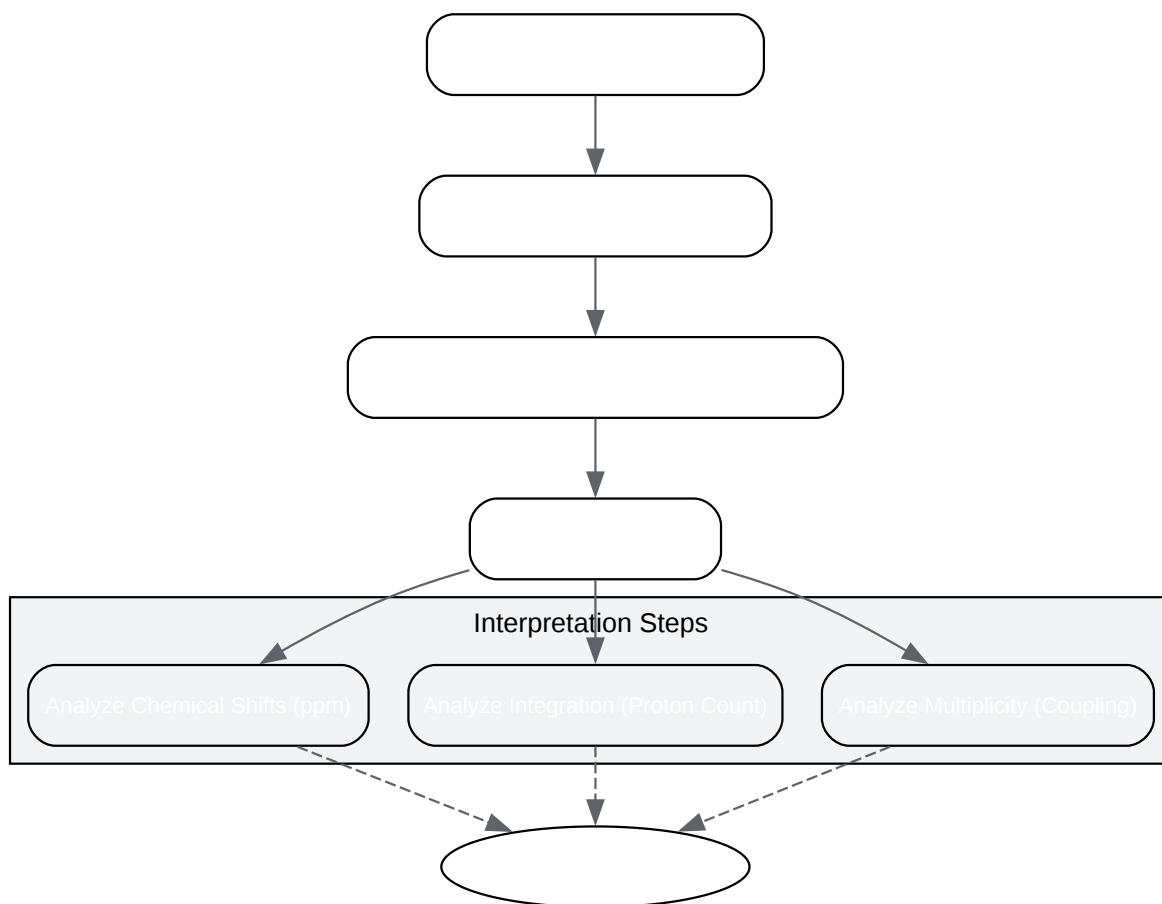
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Expected ¹H NMR Spectrum: Based on its structure, the ¹H NMR spectrum of **2-Methylquinolin-7-amine** in a solvent like DMSO-d₆ is predicted to show:

- Methyl Protons (-CH₃): A singlet at ~2.5-2.7 ppm, integrating to 3H.[\[6\]](#)
- Amino Protons (-NH₂): A broad singlet that can appear over a wide range (~5.0-6.0 ppm), integrating to 2H. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

- Aromatic Protons: A series of doublets and multiplets in the aromatic region (~6.8-8.0 ppm), corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns and chemical shifts would require detailed analysis or computational prediction.


Expected ^{13}C NMR Spectrum: The spectrum will display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

- Methyl Carbon: One signal in the aliphatic region (~20-25 ppm).[\[7\]](#)
- Aromatic Carbons: Nine signals in the aromatic region (~110-160 ppm). Carbons bonded to nitrogen (C2, C7, C8a) will have characteristic shifts. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ^1H NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **2-Methylquinolin-7-amine** and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred for amines as it can slow the exchange of the N-H protons, resulting in sharper signals.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ^1H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.
- Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
- Analysis: The spectrum is integrated to determine the relative number of protons for each signal. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Coupling constants (J -values) are measured from the multiplet splittings.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: A standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectrum: For **2-Methylquinolin-7-amine**, the key diagnostic peaks are:

- N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region due to symmetric and asymmetric stretching.[8][9]

- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group will be just below 3000 cm^{-1} .
- N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is expected around $1580\text{-}1650\text{ cm}^{-1}$.^[8]
- C=C and C=N Stretching: Aromatic ring and quinoline C=C/C=N stretches will produce several bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between $1250\text{-}1335\text{ cm}^{-1}$.^[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is a modern, rapid alternative to KBr pellets, requiring minimal sample preparation and eliminating issues with moisture.

- Instrument Background: With the ATR crystal clean, a background spectrum is collected. This measures the ambient atmosphere (H_2O , CO_2) and instrument response, which is then subtracted from the sample spectrum.
- Sample Application: A small amount of the solid **2-Methylquinolin-7-amine** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
- Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), ensuring the apparatus is ready for the next sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for highly conjugated systems like quinolines.

Expected UV-Vis Spectrum: The extended π -system of the quinoline ring is a strong chromophore. The presence of the electron-donating amino group ($-\text{NH}_2$) at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.^[3] One would anticipate strong absorptions corresponding to $\pi \rightarrow \pi^*$ transitions. Compounds of this class often exhibit fluorescence, making them interesting candidates for bioimaging applications.^[3]

Experimental Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
- Stock Solution Preparation: Prepare an accurate stock solution of **2-Methylquinolin-7-amine** by dissolving a known mass in a known volume of the chosen solvent.
- Serial Dilution: Prepare a dilute solution (typically in the 1-10 $\mu\text{g/mL}$ range) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 for optimal accuracy.
- Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
- Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Expected Mass Spectrum:

- Molecular Ion Peak (M^+): The spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of 158.2.[\[10\]](#) High-resolution mass spectrometry (HRMS) would confirm the elemental formula $C_{10}H_{10}N_2$ by providing a mass accurate to several decimal places.
- Predicted Fragmentation: Common fragmentation pathways could include the loss of a methyl radical ($M-15$) or other characteristic cleavages of the quinoline ring.
- Adducts: In techniques like Electrospray Ionization (ESI), adducts such as $[M+H]^+$ (m/z 159.1) or $[M+Na]^+$ (m/z 181.1) are commonly observed.[\[10\]](#)

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling liquid chromatography to mass spectrometry allows for the analysis of a compound's purity and mass in a single experiment.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 μ m syringe filter to remove particulates.
- LC Method: Inject the sample onto an appropriate LC column (e.g., a C18 reverse-phase column). A solvent gradient (e.g., water/acetonitrile, both with 0.1% formic acid) is used to elute the compound from the column. Formic acid aids in the ionization process.
- MS Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., ESI). A high voltage is applied, causing the compound to become charged (typically protonated to $[M+H]^+$).
- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Part 3: Safety and Handling

Professional laboratory practice requires a thorough understanding of a chemical's hazards. While a specific safety data sheet (SDS) for **2-Methylquinolin-7-amine** is not widely available, data from structurally related aminoquinolines and standard laboratory chemical safety summaries provide essential guidance.[11]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14][15]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
 - Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Conclusion: A Foundation for Future Research

2-Methylquinolin-7-amine is a molecule of significant interest due to its place within the pharmacologically vital quinoline family. This guide has established a comprehensive framework for its physical and spectroscopic characterization. By outlining the expected properties and providing detailed, validated protocols for their measurement, it equips researchers with the necessary tools to confidently undertake further investigation. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for structural confirmation, while the physical property data informs all aspects of its practical application. This foundational knowledge is the critical first step in unlocking the full potential of **2-Methylquinolin-7-amine** in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 2-methylquinolin-7-amine 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]
- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectratabase.com [spectratabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - 2-methylquinolin-7-amine (C₁₀H₁₀N₂) [pubchemlite.lcsb.uni.lu]
- 11. 2-Methylquinolin-6-amine | C₁₀H₁₀N₂ | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. aksci.com [aksci.com]
- 14. chembk.com [chembk.com]
- 15. medkoo.com [medkoo.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and spectroscopic properties of 2-Methylquinolin-7-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604990#physical-and-spectroscopic-properties-of-2-methylquinolin-7-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com